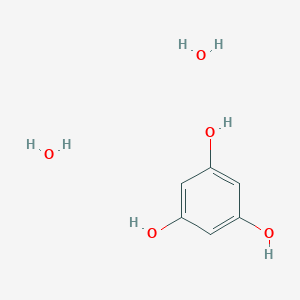

Phloroglucinol dihydrate

Descripción general

Descripción

Phloroglucinol dihydrate is an organic compound with the chemical formula C6H6O3·2H2O. It is a colorless to beige crystalline solid that is soluble in water, diethyl ether, ethanol, and pyridine. This compound is widely used in the synthesis of pharmaceuticals, explosives, and as a reagent in various chemical tests .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phloroglucinol can be synthesized through several methods:

Fusion Reactions: Resorcinol with sodium hydroxide, 1,3,5-benzenetrisulfonic acid with sodium hydroxide, and 3,5-dibromophenol with potassium hydroxide.

Hydrolysis: Hydrolysis of benzene-1,3,5-triamine and its derivatives.

Industrial Production Methods: Industrial production of phloroglucinol dihydrate involves the crystallization of phloroglucinol from water, resulting in the dihydrate form. The dihydrate phase is stable under specific humidity and temperature conditions .

Types of Reactions:

Oxidation: Phloroglucinol can undergo oxidation reactions, forming various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: Phloroglucinol can participate in substitution reactions, where its hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Methylating agents like dimethyl sulfate can be used for substitution reactions.

Major Products:

Oxidation Products: Various quinones and other oxidized derivatives.

Reduction Products: Reduced forms of phloroglucinol.

Substitution Products: Trimethoxybenzene and other substituted derivatives.

Aplicaciones Científicas De Investigación

Chemical Applications

Reagent in Analytical Chemistry

- Tollens' Test : Phloroglucinol dihydrate is utilized as a reagent for the Tollens' test, which detects pentoses. This test is crucial in carbohydrate chemistry for identifying sugar types based on their reducing properties.

- Detection of Lignin : It is also employed in the Wiesner test to detect lignin in plant tissues, aiding in botanical and agricultural research.

Biological Applications

Gastrointestinal Health

- Spasmolytic Agent : this compound is recognized for its effectiveness in treating gastrointestinal disorders. It acts as a spasmolytic agent, providing relief from colic and spastic pain within the digestive and biliary tracts . Clinical studies have shown that both oral and intravenous formulations significantly reduce pain associated with renal and biliary colic .

Anti-Diabetic Properties

- Recent studies have explored the anti-diabetic potential of this compound. It demonstrated weak activity in inhibiting glycation processes (IC50 = 654.89), which is relevant for managing diabetes complications . Additionally, it has shown promise in preventing non-alcoholic fatty liver disease induced by high-fat diets, suggesting its potential role in metabolic health .

Industrial Applications

Pharmaceutical Manufacturing

- This compound serves as a precursor in the synthesis of various pharmaceuticals, including active pharmaceutical ingredients like flopropione. Its versatility allows for the development of new medications targeting different health conditions.

Printing and Microscopy

- In industrial applications, it acts as a coupling agent in printing processes and serves as a decalcifier for bone specimens in microscopy, enhancing the clarity and quality of biological samples.

Case Study 1: Efficacy in Pain Management

A multicenter study involving 364 patients evaluated the effectiveness of this compound compared to standard analgesics for managing urinary and biliary colic. The results indicated that phloroglucinol provided comparable pain relief without significant adverse effects, highlighting its clinical relevance as an antispasmodic agent .

Case Study 2: Anti-Diabetic Research

Research investigating the anti-diabetic properties of this compound revealed its potential to mitigate high-fat diet-induced liver damage. In animal models, it was observed to improve glucose metabolism and reduce liver fat accumulation, suggesting further exploration for therapeutic use in diabetes management .

Data Table: Summary of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Tollens' Test | Detects pentoses; important for carbohydrate analysis |

| Wiesner Test | Detects lignin; aids in botanical research | |

| Biology | Spasmolytic Agent | Treats gastrointestinal spasms; effective in colic management |

| Anti-Diabetic Properties | Weak glycation inhibition; potential for metabolic health | |

| Pharmaceuticals | Active Pharmaceutical Ingredient | Precursor for various drugs; versatile applications |

| Industry | Coupling Agent | Used in printing processes |

| Decalcifier for Microscopy | Enhances clarity of biological samples |

Mecanismo De Acción

Phloroglucinol exerts its effects by directly inhibiting voltage-dependent calcium channels on smooth muscle cells, leading to an antispasmodic effect. This mechanism is particularly effective against visceral pain, especially in acute pain scenarios . Additionally, it inhibits the action of Catechol-O-Methyl Transferase, inducing relaxation of smooth muscle spasms .

Comparación Con Compuestos Similares

Phloroglucinol is one of three isomeric benzenetriols. The other two isomers are:

- Hydroxyquinol (1,2,4-benzenetriol)

- Pyrogallol (1,2,3-benzenetriol)

Uniqueness: Phloroglucinol is unique due to its specific arrangement of hydroxyl groups at positions 1, 3, and 5 on the benzene ring. This arrangement allows it to participate in a variety of chemical reactions and makes it particularly useful in pharmaceutical and industrial applications .

Actividad Biológica

Phloroglucinol dihydrate, a derivative of phloroglucinol, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and clinical applications, supported by recent research findings and case studies.

Phloroglucinol (1,3,5-trihydroxybenzene) is a phenolic compound known for its role in various biological processes. The dihydrate form enhances its solubility and bioavailability. The primary mechanism of action involves the inhibition of smooth muscle contractions, making it effective as an antispasmodic agent. It acts on the gastrointestinal and urinary tracts to alleviate pain associated with spasms.

Key Mechanisms:

- Antispasmodic Activity: this compound reduces contractions in smooth muscles, effectively relieving pain from conditions such as biliary and urinary colic .

- Anti-inflammatory Properties: Research indicates that phloroglucinol derivatives exhibit anti-inflammatory effects by inhibiting inducible nitric oxide synthase (iNOS) and modulating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activity .

Pharmacokinetics

Pharmacokinetic studies reveal that phloroglucinol is rapidly absorbed and eliminated. After administration, over 80% of the compound is excreted within six hours, primarily through urine as unchanged phloroglucinol. The drug demonstrates a half-life of approximately 1.31 hours and a peak plasma concentration reached within 0.75 hours post-administration .

Clinical Applications

This compound has been extensively studied for its effectiveness in various clinical settings:

- Urinary and Biliary Colic: In multicenter studies involving 364 patients, phloroglucinol demonstrated comparable efficacy to standard analgesics in managing pain associated with urinary and biliary disorders .

- Labor Management: A study involving 122 participants found that phloroglucinol significantly shortened the duration of the active phase of labor by approximately 42%, without adverse maternal or fetal outcomes .

Research Findings

Recent studies have highlighted the biological activities and potential therapeutic applications of this compound:

Case Studies

-

Patient Study on Colic Pain Relief:

A clinical trial involving patients with biliary colic demonstrated that those treated with phloroglucinol experienced significant pain relief compared to those receiving standard treatment. The results indicated no significant differences in safety profiles between groups. -

Labor Management Trial:

In a randomized controlled trial assessing phloroglucinol's effect on labor duration, participants receiving the drug had a statistically significant reduction in the active phase duration without increased risks for adverse outcomes.

Propiedades

Número CAS |

6099-90-7 |

|---|---|

Fórmula molecular |

C6H8O4 |

Peso molecular |

144.12 g/mol |

Nombre IUPAC |

benzene-1,3,5-triol;hydrate |

InChI |

InChI=1S/C6H6O3.H2O/c7-4-1-5(8)3-6(9)2-4;/h1-3,7-9H;1H2 |

Clave InChI |

JPLWLTSPJLPUQK-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C=C1O)O)O.O.O |

SMILES canónico |

C1=C(C=C(C=C1O)O)O.O |

Key on ui other cas no. |

6099-90-7 |

Pictogramas |

Irritant |

Sinónimos |

1,3,5-Benzenetriol Hydrate (1:2); 1,3,5-Benzenetriol Dihydrate; Benzene-1,3,5-triol Dihydrate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about phloroglucinol dihydrate's ice nucleating abilities compared to inorganic nucleants?

A1: Unlike inorganic nucleants, this compound shows increased ice nucleation efficiency under pressure and exhibits a "memory effect" after pressurization []. This suggests a different nucleation mechanism potentially linked to the formation of an ordered water monolayer at the organic-water interface [].

Q2: Does the interfacial water monolayer on this compound resemble ice structures?

A2: Molecular simulations reveal that while the interfacial water monolayer orders upon cooling and becomes fully ordered with ice formation, it does not mimic any specific ice face []. Instead, it seamlessly bridges the distinct hydrogen-bonding patterns of ice and the organic surface [].

Q3: What is the critical step in ice nucleation by this compound, and how does it relate to classical nucleation theory?

A3: Despite the formation of large ordered patches within the interfacial monolayer before nucleation, simulations suggest the critical step is the emergence of the ice crystallite itself []. This supports a classical nucleation mechanism, where the free energy barrier for forming a stable ice nucleus is overcome [].

Q4: How does pressure potentially enhance this compound's ice nucleating ability?

A4: Simulations predict that a fully ordered, crystalline water monolayer forms on this compound above -2 °C []. This monolayer could be responsible for the enhanced ice nucleation observed at high pressures [].

Q5: Can the ordered water monolayer explain the "memory effect" observed in this compound?

A5: While the fully ordered monolayer can persist around 0 °C, its lifetime is too short to solely account for the prolonged "memory effect" observed experimentally []. This suggests other factors, such as increased melting point of ice confined between strongly ice-binding surfaces, might be contributing [].

Q6: How does this compound interact with boric acid, and what are the potential applications?

A6: this compound, specifically its monohexadecyl ether derivative (C16-1,3,5-BT), forms a two-dimensional borate network when spread on aqueous boric acid subphases []. This network, produced through the Langmuir-Blodgett (LB) technique, demonstrates mechanical stability and potential for applications requiring stable thin films [].

Q7: What is the role of this compound in measuring free gossypol content?

A7: this compound serves as a reagent in a colorimetric assay to measure free gossypol content in cottonseed meal []. This method, coupled with techniques like ultrasonic filtering, provides a rapid and efficient means for quantifying free gossypol, ensuring safety and quality control in cottonseed products [].

Q8: What are the potential pharmaceutical applications of this compound?

A8: this compound exhibits in vitro anti-glycation properties, inhibiting the non-enzymatic reaction of sugars with proteins []. Specifically, it demonstrates activity in both BSA-MG and BSA-glucose glycation models []. This finding positions this compound as a potential candidate for further investigation as an anti-diabetic agent [].

Q9: How does the structure of this compound relate to its observed activity?

A9: While this compound shows anti-glycation activity, its derivative, trimethylphloroglucinol, displays a different activity profile []. This difference highlights the importance of structure-activity relationships, suggesting that specific structural features of this compound are crucial for its observed activity [].

Q10: How is this compound formulated to improve its pharmaceutical properties?

A10: this compound is formulated into granules using excipients like filling agents, antioxidants, adhesives, and lubricants through a wet-method pelletizing process []. This formulation enhances stability, allows for precise dosage control, and improves patient convenience by ensuring rapid dissolution in water [].

Q11: How does the presence of this compound influence the stability of surface phases in multi-component systems?

A11: In a system containing water, this compound, and NaCl, the presence of this compound can impact the stability and transitions of surface phases []. Specifically, the existence of line tension at phase boundaries can hinder the formation of thermodynamically stable surface phases, even under conditions where they are expected []. This phenomenon is influenced by factors such as temperature, pressure, and the composition of the bulk phases present [].

Q12: How is computational chemistry used to study this compound?

A12: First-principles solid-state quantum mechanical calculations are employed to determine short-range order models for this compound, particularly its disordered crystalline form []. This approach leverages diffuse scattering data to understand the material's structural complexities and disorder [].

Q13: What is the historical significance of this compound in crystallography?

A13: The crystal structure of this compound has been a subject of study [], providing insights into the arrangement of molecules within the crystal lattice and contributing to the understanding of hydrogen bonding patterns in organic solids [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.